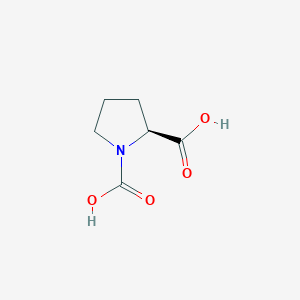
(S)-Pyrrolidine-1,2-dicarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-Pyrrolidine-1,2-dicarboxylic acid is a chiral compound with significant importance in various fields of chemistry and biology. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and contains two carboxylic acid groups. The (S)-configuration indicates that the compound is the enantiomer with a specific three-dimensional arrangement, which can have distinct biological activities compared to its ®-counterpart.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (S)-Pyrrolidine-1,2-dicarboxylic acid typically involves the use of chiral starting materials or chiral catalysts to ensure the correct enantiomer is produced. One common method is the asymmetric hydrogenation of pyrroline derivatives, which can be catalyzed by chiral rhodium or ruthenium complexes. Another approach involves the resolution of racemic mixtures using chiral resolving agents.
Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of biocatalysts, such as enzymes, to achieve high enantioselectivity. Enzymatic resolution or asymmetric synthesis using microbial fermentation processes can be employed to produce the desired enantiomer efficiently.
Analyse Des Réactions Chimiques
Types of Reactions: (S)-Pyrrolidine-1,2-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding keto acids.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.
Substitution: The carboxylic acid groups can participate in nucleophilic substitution reactions to form esters or amides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) for esterification or carbodiimides for amide formation are commonly employed.
Major Products:
Oxidation: Keto acids.
Reduction: Alcohols.
Substitution: Esters and amides.
Applications De Recherche Scientifique
(S)-Pyrrolidine-1,2-dicarboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its role in various biochemical pathways and as a potential inhibitor of enzymes.
Medicine: It has potential therapeutic applications, including as a precursor for drug development and as a ligand in drug design.
Industry: The compound is used in the production of polymers, agrochemicals, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of (S)-Pyrrolidine-1,2-dicarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. The pathways involved may include modulation of enzyme activity, alteration of metabolic pathways, or interaction with cellular receptors.
Comparaison Avec Des Composés Similaires
®-Pyrrolidine-1,2-dicarboxylic acid: The enantiomer of (S)-Pyrrolidine-1,2-dicarboxylic acid with different biological activities.
Proline: A naturally occurring amino acid with a similar pyrrolidine ring structure.
Pyrrolidine-2,5-diones: Compounds with a similar core structure but different functional groups.
Uniqueness: this compound is unique due to its specific chiral configuration, which can result in distinct biological activities and interactions compared to its enantiomer and other similar compounds. Its dual carboxylic acid groups also provide versatility in chemical reactions and applications.
Propriétés
Formule moléculaire |
C6H9NO4 |
|---|---|
Poids moléculaire |
159.14 g/mol |
Nom IUPAC |
(2S)-pyrrolidine-1,2-dicarboxylic acid |
InChI |
InChI=1S/C6H9NO4/c8-5(9)4-2-1-3-7(4)6(10)11/h4H,1-3H2,(H,8,9)(H,10,11)/t4-/m0/s1 |
Clé InChI |
OAWXZFGKDDFTGS-BYPYZUCNSA-N |
SMILES isomérique |
C1C[C@H](N(C1)C(=O)O)C(=O)O |
SMILES canonique |
C1CC(N(C1)C(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


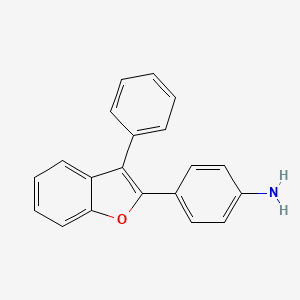
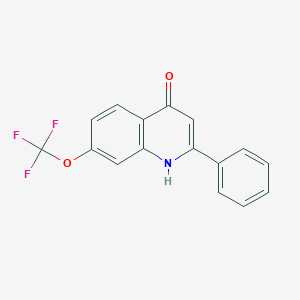

![2-(Aminomethyl)-6-cyanobenzo[d]oxazole](/img/structure/B12878400.png)

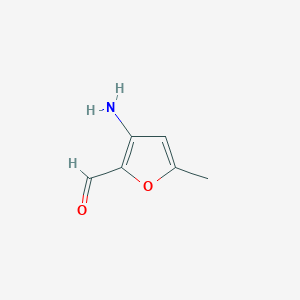


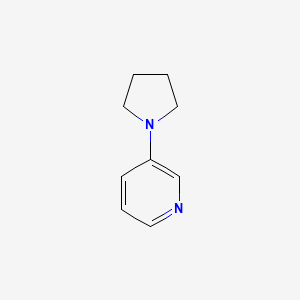
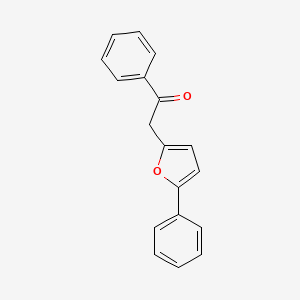
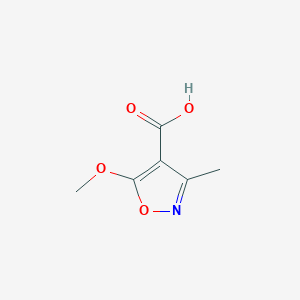
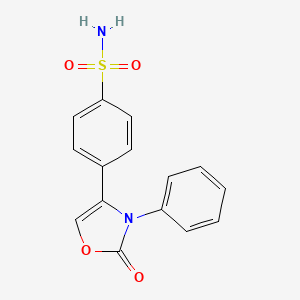

![1H-Imidazo[1,2-b]pyrazole-2-carbaldehyde](/img/structure/B12878444.png)
